Cas no 2137545-96-9 (4-[5-(3-bromophenyl)-1H-1,2,3-triazol-1-yl]azepane)
4-[5-(3-bromophenyl)-1H-1,2,3-triazol-1-yl]azepane Chemical and Physical Properties
Names and Identifiers
-
- 4-[5-(3-bromophenyl)-1H-1,2,3-triazol-1-yl]azepane
- 2137545-96-9
- EN300-784795
-
- Inchi: 1S/C14H17BrN4/c15-12-4-1-3-11(9-12)14-10-17-18-19(14)13-5-2-7-16-8-6-13/h1,3-4,9-10,13,16H,2,5-8H2
- InChI Key: UCFLPKQEHBYLIN-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1)C1=CN=NN1C1CCNCCC1
Computed Properties
- Exact Mass: 320.06366g/mol
- Monoisotopic Mass: 320.06366g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 289
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 42.7Ų
4-[5-(3-bromophenyl)-1H-1,2,3-triazol-1-yl]azepane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-784795-0.05g |
4-[5-(3-bromophenyl)-1H-1,2,3-triazol-1-yl]azepane |
2137545-96-9 | 95% | 0.05g |
$1140.0 | 2024-05-22 | |
| Enamine | EN300-784795-0.1g |
4-[5-(3-bromophenyl)-1H-1,2,3-triazol-1-yl]azepane |
2137545-96-9 | 95% | 0.1g |
$1195.0 | 2024-05-22 | |
| Enamine | EN300-784795-0.25g |
4-[5-(3-bromophenyl)-1H-1,2,3-triazol-1-yl]azepane |
2137545-96-9 | 95% | 0.25g |
$1249.0 | 2024-05-22 | |
| Enamine | EN300-784795-0.5g |
4-[5-(3-bromophenyl)-1H-1,2,3-triazol-1-yl]azepane |
2137545-96-9 | 95% | 0.5g |
$1302.0 | 2024-05-22 | |
| Enamine | EN300-784795-1.0g |
4-[5-(3-bromophenyl)-1H-1,2,3-triazol-1-yl]azepane |
2137545-96-9 | 95% | 1.0g |
$1357.0 | 2024-05-22 | |
| Enamine | EN300-784795-2.5g |
4-[5-(3-bromophenyl)-1H-1,2,3-triazol-1-yl]azepane |
2137545-96-9 | 95% | 2.5g |
$2660.0 | 2024-05-22 | |
| Enamine | EN300-784795-5.0g |
4-[5-(3-bromophenyl)-1H-1,2,3-triazol-1-yl]azepane |
2137545-96-9 | 95% | 5.0g |
$3935.0 | 2024-05-22 | |
| Enamine | EN300-784795-10.0g |
4-[5-(3-bromophenyl)-1H-1,2,3-triazol-1-yl]azepane |
2137545-96-9 | 95% | 10.0g |
$5837.0 | 2024-05-22 |
4-[5-(3-bromophenyl)-1H-1,2,3-triazol-1-yl]azepane Related Literature
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 4-[5-(3-bromophenyl)-1H-1,2,3-triazol-1-yl]azepane
4-[5-(3-bromophenyl)-1H-1,2,3-triazol-1-yl]azepane: A Comprehensive Overview
4-[5-(3-bromophenyl)-1H-1,2,3-triazol-1-yl]azepane (CAS No. 2137545-96-9) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features and potential biological activities, represents a promising candidate for various therapeutic applications. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and potential applications of this compound, drawing on the latest research findings to provide a comprehensive overview.
The chemical structure of 4-[5-(3-bromophenyl)-1H-1,2,3-triazol-1-yl]azepane is composed of an azepane ring fused to a 1,2,3-triazole moiety, which is further substituted with a 3-bromophenyl group. The presence of the azepane ring and the 1,2,3-triazole moiety imparts unique chemical and biological properties to this compound. The azepane ring is known for its flexibility and ability to form hydrogen bonds, while the 1,2,3-triazole moiety is recognized for its stability and bioisosterism with other functional groups such as amides and esters.
The synthesis of 4-[5-(3-bromophenyl)-1H-1,2,3-triazol-1-yl]azepane can be achieved through various methodologies. One common approach involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is a well-established method for forming 1,2,3-triazoles. This reaction typically proceeds via the coupling of an azide and an alkyne in the presence of a copper catalyst. In the case of 4-[5-(3-bromophenyl)-1H-1,2,3-triazol-1-yl]azepane, the synthesis might involve the reaction of an azide-functionalized azepane with a bromophenyl-substituted alkyne. Recent advancements in click chemistry have further optimized this process, making it more efficient and scalable for industrial applications.
The biological activities of 4-[5-(3-bromophenyl)-1H-1,2,3-triazol-1-yl]azepane have been extensively studied in recent years. One of the key areas of interest is its potential as an antimicrobial agent. Research has shown that compounds containing 1,2,3-triazole moieties often exhibit potent antimicrobial activity against a wide range of bacteria and fungi. The bromophenyl substitution in this compound may enhance its ability to disrupt microbial cell membranes or interfere with essential metabolic pathways. Additionally, preliminary studies have indicated that 4-[5-(3-bromophenyl)-1H-1,2,3-triazol-1-yl]azepane may have antiviral properties, particularly against enveloped viruses such as influenza and herpes simplex virus (HSV).
Beyond its antimicrobial and antiviral activities, 4-[5-(3-bromophenyl)-1H-1,2,3-triazol-1-yl]azepane has also shown promise as a neuroprotective agent. Studies have demonstrated that this compound can effectively protect neuronal cells from oxidative stress and neurotoxicity induced by various agents such as glutamate and beta-amyloid peptides. The mechanism underlying this neuroprotective effect is thought to involve the modulation of intracellular signaling pathways and the reduction of oxidative stress markers.
In the context of cancer research, 4-[5-(3-bromophenyl)-1H-1,2,3-triazol-1-yl]azepane has been investigated for its potential anticancer properties. Preclinical studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The bromophenyl substitution may play a crucial role in enhancing its cytotoxicity against cancer cells while minimizing toxicity to normal cells. Further research is needed to elucidate the specific molecular targets and mechanisms involved in these anticancer effects.
The pharmacokinetic properties of 4-[5-(3-bromophenyl)-1H-1,2,3-triazol-1-yl]azepane are also an important consideration for its therapeutic development. Studies have shown that this compound exhibits favorable pharmacokinetic profiles in animal models, including good oral bioavailability and a reasonable half-life. These properties make it a promising candidate for further preclinical and clinical evaluation.
In conclusion, 4-[5-(3-bromophenyl)-1H-1,2,3-triazol-1-yl]azepane (CAS No. 2137545-96-9) is a multifaceted compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacokinetic properties position it as a promising candidate for further development in various fields of medicinal chemistry and pharmaceutical research. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds significant promise for addressing unmet medical needs.
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